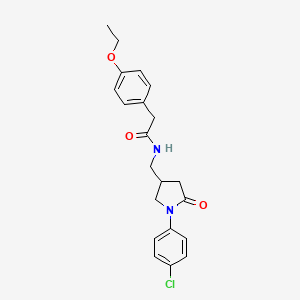

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide

Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide: is a synthetic organic compound that features a pyrrolidinone ring, a chlorophenyl group, and an ethoxyphenyl acetamide moiety

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c1-2-27-19-9-3-15(4-10-19)11-20(25)23-13-16-12-21(26)24(14-16)18-7-5-17(22)6-8-18/h3-10,16H,2,11-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHOLDCXYZEIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between a ketone and an amine.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidinone intermediate.

Attachment of the Ethoxyphenyl Acetamide Moiety: The final step involves the acylation of the intermediate with an ethoxyphenyl acetic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide has shown potential as a lead compound in drug development, particularly for conditions involving pain and inflammation. Its pharmacological properties are under investigation for potential anti-inflammatory and analgesic effects.

Biological Studies

The compound serves as a valuable probe in biological research, aiding in the exploration of various pathways and mechanisms within cellular systems. Studies suggest that it may interact with specific receptors or enzymes, influencing cellular signaling pathways.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials with unique electronic properties. Its structural characteristics allow for potential applications in developing advanced materials for electronics or photonics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in anticancer applications, suggesting that derivatives related to this compound may also exhibit significant anticancer activity. For instance, compounds with similar structural motifs have demonstrated promising results against various cancer cell lines, indicating a potential pathway for further research into this specific compound's therapeutic applications .

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

- N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-hydroxyphenyl)acetamide

Uniqueness

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Q & A

Q. What spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?

To verify the structure, researchers typically use:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments. For example, acetamide protons resonate near δ 2.1–2.5 ppm, while aromatic protons appear at δ 6.5–8.0 ppm (see for analogous compound data).

- Mass Spectrometry (MS) : ESI/APCI(+) confirms molecular weight via peaks such as [M+H] and [M+Na].

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in ).

Q. Table 1: Representative NMR Data (Analogous Compound)

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic H (4-chlorophenyl) | 7.16–7.39 (d, J = 8.4 Hz) |

| Acetamide CH | 2.14 (s) |

| Pyrrolidinone H | 4.90 (t, J = 3.8 Hz) |

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles ().

- Ventilation : Use fume hoods to avoid inhalation ().

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion ().

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

Conflicting yields in literature (e.g., 58% in vs. 2–5% in ) suggest optimizing:

- Reaction Conditions : Adjusting temperature (e.g., room temperature vs. reflux) and solvent polarity (e.g., CHCl vs. DMF).

- Catalysts : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation ().

- Purification : Gradient column chromatography (e.g., 0–8% MeOH in CHCl) followed by recrystallization ().

Q. Table 2: Synthesis Optimization Variables

| Parameter | Example Adjustment | Impact |

|---|---|---|

| Solvent | Switch to DMF from CHCl | Enhances solubility of polar intermediates |

| Catalyst | EDC vs. DCC | Reduces side reactions |

| Temperature | 0°C vs. RT | Controls reaction kinetics |

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies may arise from:

- Purity Variability : Use HPLC (≥98% purity, ) and reference standards to validate assays.

- Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl groups in ).

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

Q. What computational strategies are effective for predicting intermolecular interactions of this compound?

- Molecular Docking : Simulate binding to targets (e.g., enzymes with pyrrolidinone-binding pockets).

- Hydrogen Bond Analysis : Identify potential H-bond donors/acceptors (amide NH, carbonyl O) using crystallographic data ().

- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for SAR studies.

Q. How do substituents on the phenyl rings influence physicochemical properties?

- 4-Chlorophenyl : Enhances lipophilicity (logP ↑) and metabolic stability.

- 4-Ethoxyphenyl : Modulates electron density via resonance effects, impacting binding affinity ().

- Experimental Validation : Compare solubility (shake-flask method) and permeability (Caco-2 assays).

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in crystallographic data?

- Polymorphism Screening : Test multiple crystallization solvents (e.g., CHCl, EtOAc) to identify stable forms.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonds) ().

Q. What analytical techniques validate batch-to-batch consistency?

- HPLC-MS : Monitor impurities (e.g., dechlorinated byproducts).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.